molecular formula C6H4N2O B1590423 3-Hydroxyisonicotinonitrile CAS No. 87032-82-4

3-Hydroxyisonicotinonitrile

Cat. No.: B1590423
CAS No.: 87032-82-4
M. Wt: 120.11 g/mol
InChI Key: WHPBWFPVRFLVMZ-UHFFFAOYSA-N
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Description

3-Hydroxyisonicotinonitrile is an organic compound with the molecular formula C6H4N2O It is a derivative of isonicotinonitrile, featuring a hydroxyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyisonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile with N,N-dibutyl-N-propylbutan-1-aminium fluoride in tetrahydrofuran (THF). This reaction typically requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of reaction volumes and optimization of reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a suitable catalyst can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-isonicotinaldehyde or 3-isonicotinic acid.

    Reduction: Formation of 3-aminomethylpyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Hydroxyisonicotinonitrile has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methoxyisonicotinonitrile
  • 3-Chloro-4-cyanopyridine
  • 4-Cyanopicolinic acid
  • Methyl 4-cyanopicolinate
  • 2-Fluoroisonicotinonitrile

Comparison: 3-Hydroxyisonicotinonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, it offers a balance of hydrophilicity and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-hydroxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBWFPVRFLVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514034
Record name 3-Hydroxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87032-82-4
Record name 3-Hydroxypyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyridine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A flask was charged with 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.30 g, 5.90 mmol), THF (5 mL) and N,N-dibutyl-N-propylbutan-1-aminium fluoride (11.8 ml, 11.8 mmol) in THF was added. The reaction mixture was stirred at ambient temperature for 1 hour and then concentrated. The crude product was purified by silica gel chromatography, eluting with DCM and 5% methanol in DCM to give the desired product (0.7 g, 99% yield) as dark brown oil.
Name
3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
N,N-dibutyl-N-propylbutan-1-aminium fluoride
Quantity
11.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyisonicotinonitrile
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3-Hydroxyisonicotinonitrile
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3-Hydroxyisonicotinonitrile
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3-Hydroxyisonicotinonitrile
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3-Hydroxyisonicotinonitrile

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